molecular formula C12H13N3O3 B15250812 Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate CAS No. 2061979-89-1

Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate

Cat. No.: B15250812
CAS No.: 2061979-89-1
M. Wt: 247.25 g/mol
InChI Key: UIIIIKQSTYQWHW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-pyridinecarboxylic acid hydrazide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

2061979-89-1

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-[3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl]acetate

InChI

InChI=1S/C12H13N3O3/c1-3-17-11(16)7-10-14-12(15-18-10)9-4-5-13-8(2)6-9/h4-6H,3,7H2,1-2H3

InChI Key

UIIIIKQSTYQWHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NO1)C2=CC(=NC=C2)C

Origin of Product

United States

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